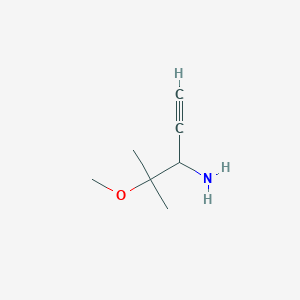

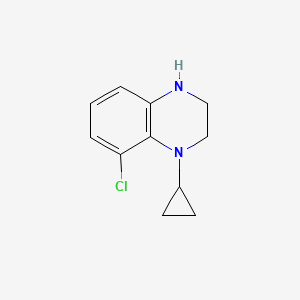

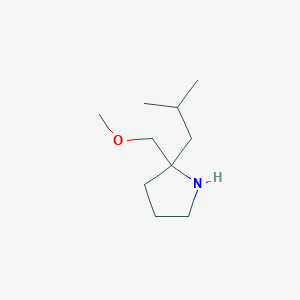

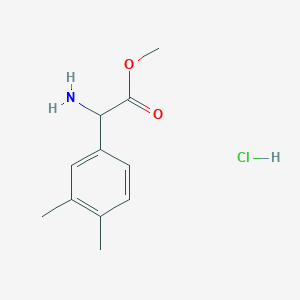

![molecular formula C9H10BrF3N2S B1430400 ({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 938156-44-6](/img/structure/B1430400.png)

({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Descripción general

Descripción

The compound “({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide” has a CAS Number of 938156-44-6 and a molecular weight of 315.16 . Its IUPAC name is 4-(trifluoromethyl)benzyl imidothiocarbamate hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H10BrF3N2S . It has a molecular weight of 315.16 g/mol . The compound is stored at a temperature of 28 C .

Aplicaciones Científicas De Investigación

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

One of the notable applications of derivatives similar to ({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide is in the field of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) inhibition. A study synthesized a series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates to investigate their activities against TACE and MMPs. The study highlights the selective inhibition properties of the synthesized compounds, particularly noting the enhanced cellular activity achieved with specific substituents. This research underscores the potential therapeutic applications of such compounds in modulating inflammatory processes and tumor progression through selective inhibition of TACE and MMPs (Venkatesan et al., 2004).

Antileukotrienic Activity

Another research application involves the synthesis of derivatives structurally related to ({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide for potential antileukotrienic drug use. The study describes the synthesis process and the specific conditions required due to the low reactivity of certain components. Additionally, the synthesized substances underwent in-vitro cytotoxicity testing and antiplatelet activity evaluation, showing promising results in inhibiting platelet aggregation induced by arachidonic acid (Jampílek et al., 2004).

Synthetic Methodology and Chemical Reactivity

Research also delves into the synthetic methodologies and the chemical reactivity of compounds containing elements such as trifluoromethylthio. A study provides a facile route to synthesize compounds like 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, emphasizing the broad functional group tolerance and the smooth reaction process under specific conditions (Sheng et al., 2014).

Propiedades

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUSQKCHQOOEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)C(F)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.